N,N-Dibenzyl-N-ethylethanaminium

Catalog No.
S14839848
CAS No.
130968-78-4
M.F
C18H24N+
M. Wt
254.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dibenzyl-N-ethylethanaminium

CAS Number

130968-78-4

Product Name

N,N-Dibenzyl-N-ethylethanaminium

IUPAC Name

dibenzyl(diethyl)azanium

Molecular Formula

C18H24N+

Molecular Weight

254.4 g/mol

InChI

InChI=1S/C18H24N/c1-3-19(4-2,15-17-11-7-5-8-12-17)16-18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3/q+1

InChI Key

RBUJTRYJXATERJ-UHFFFAOYSA-N

Canonical SMILES

CC[N+](CC)(CC1=CC=CC=C1)CC2=CC=CC=C2

N,N-Dibenzyl-N-ethylethanaminium is a quaternary ammonium compound characterized by the presence of two benzyl groups and an ethyl chain attached to a central nitrogen atom. Its molecular formula is C18H24N+C_{18}H_{24}N^+, and it typically exists in the form of a bromide salt, such as N,N-Dibenzyl-N-ethylethanaminium bromide, with the formula C18H24BrNC_{18}H_{24}BrN . This compound exhibits unique properties due to its structural configuration, making it significant in various chemical and biological applications.

Typical of quaternary ammonium compounds. These reactions may include:

  • Alkylation Reactions: The nitrogen atom can undergo further alkylation, leading to the formation of more complex quaternary ammonium salts.
  • Salt Formation: It readily forms salts with various anions, which can alter its solubility and reactivity.
  • Nucleophilic Substitution: The benzyl groups can participate in nucleophilic substitution reactions, particularly under conditions that promote electrophilic aromatic substitution.

The reactivity of N,N-Dibenzyl-N-ethylethanaminium is influenced by the electronic effects of the benzyl groups, which can stabilize positive charges during reaction mechanisms.

The synthesis of N,N-Dibenzyl-N-ethylethanaminium typically involves:

  • Alkylation of Benzylamine: Benzylamine can be reacted with ethyl bromide in the presence of a base to form N-ethylbenzylamine.
  • Quaternization Reaction: This intermediate can then be treated with benzyl chloride or bromide to yield N,N-Dibenzyl-N-ethylethanaminium.

    The general reaction can be represented as:
    Benzylamine+Ethyl BromideN Ethylbenzylamine\text{Benzylamine}+\text{Ethyl Bromide}\rightarrow \text{N Ethylbenzylamine}
    N Ethylbenzylamine+2Benzyl BromideN N Dibenzyl N ethylethanaminium\text{N Ethylbenzylamine}+2\text{Benzyl Bromide}\rightarrow \text{N N Dibenzyl N ethylethanaminium}

This method highlights the versatility of alkylation reactions in synthesizing complex ammonium compounds.

N,N-Dibenzyl-N-ethylethanaminium finds applications across various fields:

  • Pharmaceuticals: Due to its potential biological activity, it may be explored for developing antimicrobial or anticancer drugs.
  • Industrial Chemistry: As a surfactant or emulsifying agent, it can be utilized in formulations requiring enhanced solubility or stability.
  • Research: It serves as a model compound for studying quaternary ammonium chemistry and its interactions with biological systems.

Interaction studies involving N,N-Dibenzyl-N-ethylethanaminium focus on its behavior in biological systems and its interaction with other molecules. Key areas include:

  • Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its pharmacokinetics and mechanism of action.
  • Membrane Permeability: Investigating how well it crosses cellular membranes is crucial for assessing its potential as a drug candidate.

Such studies are essential for elucidating the compound's efficacy and safety profile.

Several compounds share structural similarities with N,N-Dibenzyl-N-ethylethanaminium. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
N,N-DimethylbenzylamineTwo methyl groups instead of benzylOften used as a precursor for other organic syntheses.
Benzalkonium ChlorideMixture of alkylbenzyldimethylammoniumCommonly used as a disinfectant and surfactant.
Tetrabutylammonium BromideFour butyl groups attached to nitrogenKnown for its utility in phase transfer catalysis.

Uniqueness of N,N-Dibenzyl-N-ethylethanaminium

N,N-Dibenzyl-N-ethylethanaminium is unique due to its specific combination of two benzyl groups and one ethylene group, which imparts distinct physical and chemical properties compared to other similar compounds. Its potential biological activities further differentiate it from structurally related compounds, making it an interesting subject for further research.

XLogP3

4

Exact Mass

254.190874770 g/mol

Monoisotopic Mass

254.190874770 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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